molecular formula C27H42F2O2 B1243801 (5E,7E)-(1S,3S)-4,4-difluoro-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol

(5E,7E)-(1S,3S)-4,4-difluoro-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol

Cat. No. B1243801
M. Wt: 436.6 g/mol
InChI Key: QVGZNWYNOVNFGG-PZDMXMQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-difluoro-1alpha-hydroxyvitamin D3 is a vitamin D.

Scientific Research Applications

Metabolism and Identification

  • Liver Microsomes Metabolism : Liver microsomes have been shown to convert 25-hydroxycholecalciferol to a metabolite similar to 8 alpha,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one, indicating its significance in liver metabolism (Thierry-Palmer et al., 1990).
  • Chemical Characterization : The compound has been chemically characterized and synthesized, demonstrating its relevance in chemical research and synthesis (B. Lythgoe & D. Roberts, 1980).

Biological Applications

  • Antigenic Forms and Immune Response : Antisera to various forms of 1,25-dihydroxycholecalciferol, including the compound , have been developed, showing its significance in immunological studies and vitamin D metabolism (Brown & Peacock, 1986).
  • Role in Phagocytic Cells : Phagocytic cells, such as monocyte-macrophages and myeloid leukemia cells, are known to metabolize 25-hydroxyvitamin D3 to metabolites including 8 alpha,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one, highlighting its role in cell biology and pharmacology (Yamada et al., 1987).

Novel Therapeutic Applications

  • Antiproliferative Effects in Cancer : A novel analogue of this compound demonstrated potent antiproliferative effects in cancer cells while lacking calcemic activity, indicating its potential in cancer therapeutics (Salomón et al., 2011).

Sterol Biosynthesis

  • Intermediate in Cholesterol Biosynthesis : Delta(5,7,24)-cholestatrien-3-ol, closely related to the compound , has been identified as a possible intermediate in cholesterol biosynthesis, suggesting its importance in lipid metabolism (Scallen et al., 1969).

properties

Molecular Formula

C27H42F2O2

Molecular Weight

436.6 g/mol

IUPAC Name

(1S,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4,4-difluoro-6-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H42F2O2/c1-17(2)8-6-9-18(3)21-13-14-23-20(10-7-15-26(21,23)5)11-12-22-19(4)24(30)16-25(31)27(22,28)29/h11-12,17-18,21,23-25,30-31H,4,6-10,13-16H2,1-3,5H3/b20-11+,22-12+/t18-,21-,23+,24+,25-,26-/m1/s1

InChI Key

QVGZNWYNOVNFGG-PZDMXMQUSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C(=C)[C@H](C[C@H](C3(F)F)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3C(=C)C(CC(C3(F)F)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E,7E)-(1S,3S)-4,4-difluoro-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
Reactant of Route 2
(5E,7E)-(1S,3S)-4,4-difluoro-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
Reactant of Route 3
(5E,7E)-(1S,3S)-4,4-difluoro-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
Reactant of Route 4
(5E,7E)-(1S,3S)-4,4-difluoro-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
Reactant of Route 5
(5E,7E)-(1S,3S)-4,4-difluoro-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol
Reactant of Route 6
(5E,7E)-(1S,3S)-4,4-difluoro-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol

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